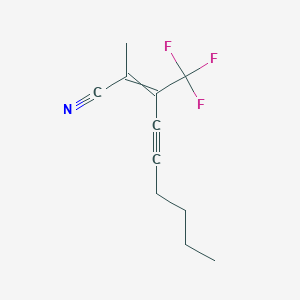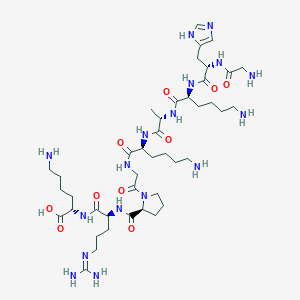![molecular formula C16H18S2 B12578930 2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl CAS No. 184839-97-2](/img/structure/B12578930.png)
2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl is an organic compound characterized by the presence of two methylsulfanyl groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl typically involves the reaction of biphenyl with methylsulfanyl reagents under specific conditions. One common method is the reaction of biphenyl with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding biphenyl with methyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Biphenyl with methyl groups.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl involves its interaction with molecular targets through its methylsulfanyl groups. These groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with various biomolecules. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(methylsulfanyl)acetic acid: Similar structure with acetic acid instead of biphenyl.
2,6-Bis(methylsulfanyl)pyridine: Contains a pyridine ring instead of biphenyl.
Methylsulfanyl-benzene: A simpler structure with a single benzene ring and one methylsulfanyl group.
Uniqueness
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl is unique due to its biphenyl core structure, which provides rigidity and stability, and the presence of two methylsulfanyl groups that offer versatile reactivity. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
184839-97-2 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-(methylsulfanylmethyl)-2-[2-(methylsulfanylmethyl)phenyl]benzene |
InChI |
InChI=1S/C16H18S2/c1-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-18-2/h3-10H,11-12H2,1-2H3 |
Clé InChI |
DHJZKLQVPDRYER-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=CC=CC=C1C2=CC=CC=C2CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
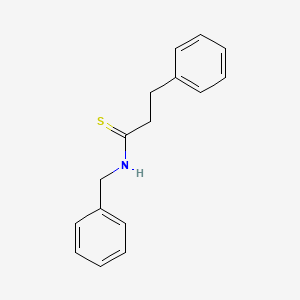
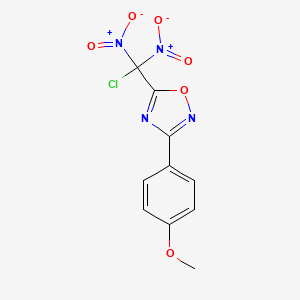
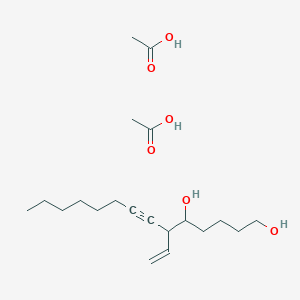


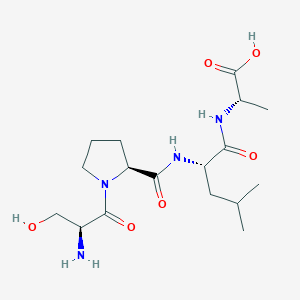
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)

